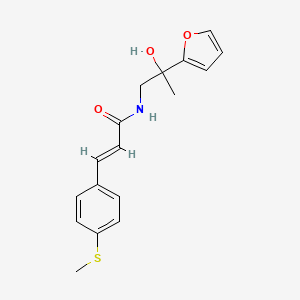

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(20,15-4-3-11-21-15)12-18-16(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYCELCUBDIKP-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide, a compound featuring a furan ring and a methylthio-substituted phenyl group, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H17NOS2

- Molecular Weight : 303.44 g/mol

Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. Its structure suggests potential activity as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuropharmacology.

Antioxidant Activity

Studies have shown that compounds with furan moieties exhibit significant antioxidant properties. The presence of hydroxyl groups enhances this activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Neuropharmacological Effects

-

Anxiolytic Activity :

Research involving similar compounds indicates that they can act as positive allosteric modulators of α7 nAChRs. For instance, a study on a related compound demonstrated anxiolytic-like effects in animal models at specific dosages (0.5 mg/kg) . This suggests that this compound may also possess similar anxiolytic properties. -

Cytotoxicity and Anticancer Potential :

Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. The ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells positions this compound as a candidate for further anticancer research.

Case Study 1: Anxiolytic Effects in Mice

A study evaluated the anxiolytic effects of this compound in mice using the elevated plus maze test. Results indicated a significant reduction in anxiety-like behavior at doses of 0.5 mg/kg, comparable to established anxiolytics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited strong antioxidant activity, with an IC50 value comparable to well-known antioxidants such as ascorbic acid. This property is attributed to its ability to donate hydrogen atoms and neutralize free radicals.

Table 1: Biological Activities of this compound

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

Table 1: Key Structural Analogues and Their Substitutions

Analysis :

- Electronic Effects: The methylthio group in the target compound is weakly electron-donating, contrasting with the electron-withdrawing nitro (–NO₂) group in .

- Lipophilicity : The methylthio group (logP contribution: ~1.1) increases lipophilicity compared to furan-3-yl (logP: ~0.5) but is less hydrophobic than benzothiazole derivatives (logP: ~2.5) .

- Bioactivity Potential: Benzothiazole-containing analogues (e.g., ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition.

Natural Product Analogues from Lycium barbarum

Table 2: Phenolic Acrylamide Derivatives from Medicinal Plants

Analysis :

- Structural Similarities : Natural derivatives from Lycium barbarum share the acrylamide backbone but feature hydroxylated or methoxylated phenyl groups instead of methylthio substituents. These polar groups enhance water solubility but reduce membrane permeability compared to the synthetic target compound .

- Bioactivity : The natural compound 2 in exhibits anti-inflammatory activity comparable to quercetin (IC₅₀: 17.21 μM), suggesting that synthetic modifications (e.g., adding methylthio) could optimize potency or pharmacokinetics.

Analysis :

- Sulfonyl vs. Methylthio Groups : The sulfonyl (–SO₂–) group in increases polarity and hydrogen-bonding capacity, which may enhance binding to bacterial enzymes. In contrast, the methylthio group in the target compound balances lipophilicity and moderate electron donation .

- Amino Substitutions: The 4-aminophenyl group in introduces a site for hydrogen bonding or covalent modification (e.g., prodrug strategies), whereas the methylthio group in the target compound may stabilize hydrophobic interactions in enzyme pockets .

Physicochemical and Spectroscopic Comparisons

Table 4: Physical Properties of Selected Analogues

Analysis :

- Melting Points : The target compound’s melting point is unreported, but analogues with polar groups (e.g., –OH in ) have higher melting points due to intermolecular hydrogen bonding.

- ¹H NMR : The methylthio group in the target compound produces a distinctive singlet at δ ~2.5, absent in nitro- or hydroxy-substituted analogues. Furan protons (δ 6.3–7.4) are consistent across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.